molecular formula C16H17N3O B6443526 1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one CAS No. 2549023-51-8

1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one

Cat. No.: B6443526
CAS No.: 2549023-51-8
M. Wt: 267.33 g/mol
InChI Key: NIMUBWPYUVAXNG-UHFFFAOYSA-N
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Description

1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a cyclopropylmethylamino group and a phenyl ring attached to an ethanone moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Cyclopropylmethylamino Group:

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine intermediate.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Cyclopropylmethylamine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Chemical Biology: It serves as a probe to investigate biological processes at the molecular level.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethylamino group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a different ring system.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.

    Indole Derivatives: Share some structural features but differ in the core ring system.

Uniqueness

1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[2-(cyclopropylmethylamino)pyrimidin-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11(20)13-3-2-4-14(7-13)15-9-18-16(19-10-15)17-8-12-5-6-12/h2-4,7,9-10,12H,5-6,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUBWPYUVAXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C(N=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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